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Compound of Interest

Compound Name:
(S)-2-(3-Chlorophenyl)-2-

hydroxyacetic acid

CAS No.: 32222-43-8

Cat. No.: B1609215

Get Quote

Executive Summary
(S)-2-(3-Chlorophenyl)-2-hydroxyacetic acid (CAS: 32222-43-8) is a high-value chiral

building block belonging to the mandelic acid family. Unlike its ortho-chloro isomer (used in

Clopidogrel synthesis), the meta-chloro ((S)-3-chloro) variant is a specialized scaffold used

primarily in the development of

-adrenergic receptor agonists (e.g., Solabegron, SR 58574) for the treatment of overactive
bladder and metabolic disorders. Its utility stems from the precise stereochemical control it
affords at the benzylic position, a critical pharmacophore in adrenergic ligands.

Molecular Architecture & Stereochemistry
Structural Definition
The molecule consists of a phenyl ring substituted at the meta (3-) position with a chlorine

atom.[1][2] The benzylic carbon (alpha to the carboxyl group) is chiral, bearing a hydroxyl

group, a carboxyl group, the aromatic ring, and a hydrogen atom.
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Property Data

IUPAC Name (S)-2-(3-Chlorophenyl)-2-hydroxyacetic acid

Common Name (S)-3-Chloromandelic acid

CAS Number 32222-43-8

Molecular Formula

Molecular Weight 186.59 g/mol

Chirality (S)-Enantiomer

Stereochemical Priority (Cahn-Ingold-Prelog)
The absolute configuration is designated as (S) based on the priority of substituents attached

to the chiral center (

):

-OH (Oxygen, highest atomic number)

-COOH (Carbon bonded to 3 oxygens)

-Ar-Cl (Carbon bonded to aromatic ring)

-H (Hydrogen, lowest priority)

With the hydrogen atom pointing away from the viewer, the sequence 1

2

3 follows a counter-clockwise direction, confirming the (S) configuration.
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Stereochemical Priority Assignment ((S)-Configuration)

Chiral Center (Cα)

1. -OH (Hydroxyl)
(Highest Priority)

Bond 1

2. -COOH (Carboxyl)

Bond 2

3. 3-Cl-Phenyl

Bond 3

4. -H (Hydrogen)
(Lowest Priority)

Bond 4 (Away)

1 -> 2 -> 3 = Counter-Clockwise
(S-Configuration)

Click to download full resolution via product page

Figure 1: Cahn-Ingold-Prelog priority assignment for the (S)-enantiomer.

Physicochemical Properties[2][5][6][7][8][9]
The physical behavior of (S)-3-chloromandelic acid is dominated by its ability to form

intermolecular hydrogen bonds (dimerization of carboxylic acids) and the lipophilicity introduced

by the chlorine substituent.
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Parameter Value / Description

Physical State White to off-white crystalline solid

Melting Point 100 – 104 °C

pKa (Predicted)
~3.24 (Acidic, stronger than acetic acid due to

-OH and Cl-induction)

Solubility
Soluble in alcohols (MeOH, EtOH), DMSO,

Ethyl Acetate; Sparingly soluble in water

Optical Rotation

to

(c=1,

) Note: Sign depends on solvent/salt form

Stability
Stable under standard conditions; hygroscopic

(protect from moisture)

Synthesis & Biocatalysis[10]
While classical resolution of racemic mixtures using chiral amines (e.g., phenylethylamine) is

possible, modern industrial synthesis relies on biocatalytic deracemization or enantioselective

hydrolysis using nitrilases. This route is greener and yields higher enantiomeric excess (ee).

Nitrilase-Mediated Synthesis
The precursor, 3-chloromandelonitrile, is hydrolyzed by a specific nitrilase enzyme (e.g., from

Alcaligenes sp. or engineered variants). The enzyme selectively converts the (S)-nitrile to the

(S)-acid, often accompanied by spontaneous racemization of the unreacted nitrile, allowing for

a dynamic kinetic resolution (DKR) with theoretical yields approaching 100%.

3-Chlorobenzaldehyde 3-Chloromandelonitrile
(Racemic)

+ HCN / NaCN Nitrilase Biocatalyst
(Selective Hydrolysis)

Kinetic Resolution

(S)-3-Chloromandelic Acid
(>99% ee)Hydrolysis

NH3 (Byproduct)
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Figure 2: Biocatalytic route via nitrilase-mediated hydrolysis of the cyanohydrin precursor.

Pharmaceutical Applications
(S)-3-Chloromandelic acid serves as a critical chiral synthon for

-adrenergic receptor agonists. These drugs relax the detrusor muscle in the bladder and are
used to treat overactive bladder (OAB).

Key Drug Targets
Solabegron (GW427353): A selective

-agonist. The 3-chlorophenyl moiety is essential for binding affinity within the receptor
pocket. The (S)-mandelic acid scaffold is often converted to the corresponding amino-alcohol
or amide derivative during synthesis.

SR 58574: A research compound (Sanofi) where the (S)-3-chloromandelic acid is coupled

with an aminotetralin derivative.[1] The patent literature explicitly highlights the use of the

(S)-isomer to achieve the required biological activity.

Synthetic Utility
The acid functionality allows for amide coupling, while the

-hydroxyl group can be:

Preserved for hydrogen bonding interactions in the receptor active site.

Converted to a leaving group (e.g., sulfonate) to install an amine with inversion of

configuration (Walden inversion), yielding (R)-amines.
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Amide Coupling Route Reduction/Derivatization

(S)-3-Chloromandelic Acid

Amide Formation
(Coupling with Aminotetralin)

Reduction to Diol
or

Activation of OH

SR 58574
(Beta-3 Agonist) Solabegron Intermediate

Click to download full resolution via product page

Figure 3: Divergent synthetic pathways for pharmaceutical applications.

Safety & Handling
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause

respiratory irritation (H335).

Storage: Store in a tightly closed container at room temperature (or 2-8°C if specified by

CoA), protected from moisture.

Handling: Use standard PPE (gloves, goggles, lab coat). Avoid dust formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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